molecular formula C26H21N5O2 B2526180 (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 904811-16-1

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2526180
CAS No.: 904811-16-1
M. Wt: 435.487
InChI Key: RQJUZZFGAUWPTN-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone is a novel, complex chemical scaffold designed for advanced research and development applications. This compound features a unique hybrid structure integrating a 3,4-dihydroquinolin-1(2H)-one moiety, a privileged scaffold prevalent in numerous natural products and synthetic compounds with diverse biological activities . This core is linked via a methanone bridge to a 1,2,3-triazole system bearing a 3-phenylbenzo[c]isoxazole substituent, a structure often associated with specific target binding and stability. The 3,4-dihydroisoquinolin-1(2H)-one scaffold, closely related to the dihydroquinoline in this compound, is recognized as a synthetically accessible and bioactive framework with demonstrated potential in plant disease management . Research on similar scaffolds has shown promising antioomycete activity, for instance, against pathogens like Pythium recalcitrans , with some derivatives exhibiting higher in vitro and in vivo efficacy than commercial agents . The strategic incorporation of the triazole and isoxazole rings, common in medicinal and agrochemical chemistry, suggests potential for exploring various mechanisms of action, which may include the disruption of biological membrane systems in pathogens as indicated by physiological, biochemical, and lipidomics studies on analogous compounds . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use. It is an essential tool for scientists working in agrochemical discovery, medicinal chemistry, and chemical biology, facilitating the exploration of new pathways in the development of crop protection agents and pharmacologically active molecules.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-17-24(26(32)30-15-7-11-18-8-5-6-12-23(18)30)27-29-31(17)20-13-14-22-21(16-20)25(33-28-22)19-9-3-2-4-10-19/h2-6,8-10,12-14,16H,7,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJUZZFGAUWPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The final product is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of quinoline and triazole compounds exhibit significant antimicrobial properties. The specific compound has been evaluated against a range of microorganisms:

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive0.5 µg/mL
Escherichia coliModerate1.0 µg/mL
Pseudomonas aeruginosaWeak2.0 µg/mL
Candida albicansActive0.25 µg/mL

These results suggest that the compound has promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungi, particularly Candida species .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were found to be in the low micromolar range, indicating a strong potential for further development as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study on a related triazole derivative demonstrated significant tumor reduction in xenograft models of breast cancer.
  • Case Study 2 : Another study reported successful management of bacterial infections resistant to conventional antibiotics using quinoline derivatives.

These case studies highlight the therapeutic potential of compounds similar to (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone in both antimicrobial and anticancer applications .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA gyrase : This enzyme is crucial for bacterial DNA replication; inhibition leads to cell death.
  • Induction of apoptosis in cancer cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Molecular docking studies have provided insights into how the compound interacts with these biological targets, suggesting strong binding affinities comparable to established drugs .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes some of the notable biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-HydroxyflavoneFlavonoid structureAntioxidant, anticancer
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant, anti-inflammatory
1,2,4-Triazole derivativesTriazole ringAntimicrobial, anticancer
Isoxazole derivativesIsoxazole ringAnti-inflammatory

Therapeutic Applications

The compound's potential therapeutic applications can be categorized into several areas:

1. Anticancer Activity:
Studies have shown that compounds containing triazole and isoxazole rings exhibit anticancer properties. The ability to inhibit cancer cell proliferation makes this compound a candidate for further development in oncology.

2. Antimicrobial Properties:
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. This suggests that the target compound may also possess similar properties, warranting investigation into its use as an antimicrobial agent.

3. Anti-inflammatory Effects:
Given the presence of functional groups known for their anti-inflammatory effects in related compounds, this compound may be explored for its potential to alleviate inflammatory conditions.

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer activity of related triazole compounds, it was found that these compounds effectively inhibited the growth of several cancer cell lines (e.g., breast and lung cancer). The mechanism of action involved induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Testing
A series of isoxazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. Such studies provide a framework for evaluating the antimicrobial efficacy of the target compound.

Comparison with Similar Compounds

Key Observations :

Synthetic Routes: The target compound likely employs CuAAC for triazole formation, similar to other triazole-containing methanones . However, its benzoisoxazole moiety may require additional steps, such as oxidative cyclization, compared to simpler thiophene or pyrazole systems.

Bioactivity Potential: While plant-derived methanones (e.g., C. gigantea) rely on cuticle penetration for insecticidal effects , synthetic triazole-isoxazole hybrids may act via enzyme inhibition (e.g., cytochrome P450 interference).

Crystallographic and Computational Analysis

The structural elucidation of such compounds often relies on SHELX programs for X-ray refinement and ORTEP for 3D visualization . For example:

  • Triazole-containing methanones in and were refined using SHELXL, revealing planar triazole rings and dihedral angles critical for intermolecular interactions .
  • The target compound’s dihydroquinoline moiety may introduce conformational flexibility, necessitating advanced refinement protocols to resolve disorder or thermal motion .

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of the compound?

The synthesis requires precise control of reaction parameters. For example, acylation steps may involve acid chlorides and bases (e.g., triethylamine) in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions. Temperature gradients (e.g., gradual heating to 60–80°C) and solvent polarity adjustments (e.g., switching from THF to methanol for crystallization) are critical for purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are essential for structural confirmation?

A combination of NMR (¹H/¹³C for functional group and connectivity analysis), IR (carbonyl and aromatic C-H stretches), and HPLC (purity >95%) is standard. For stereochemical confirmation, X-ray crystallography (as in ) or advanced 2D NMR (e.g., NOESY) is recommended. Mass spectrometry (HRMS) validates the molecular formula .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays targeting receptors or enzymes related to its structural motifs (e.g., kinase inhibition for the triazole moiety). Dose-response curves (0.1–100 μM) and controls (e.g., staurosporine for kinase assays) are essential. Prioritize cell lines based on the benzoisoxazole group’s known pharmacokinetic profiles .

Advanced Research Questions

Q. How can computational tools predict reaction pathways for synthesizing derivatives?

Retrosynthetic analysis () divides the molecule into synthons like 3-phenylbenzo[c]isoxazole and 5-methyl-1,2,3-triazole. Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., cyclization). Machine learning models trained on reaction databases (e.g., USPTO) can suggest optimal catalysts or solvents .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Compare experimental data with DFT-simulated spectra (using solvents like DMSO-d6 in Gaussian or ORCA). For IR, account for hydrogen bonding by incorporating explicit solvent molecules in simulations .

Q. How to design a multi-step synthesis with orthogonal protection for functional groups?

Protect the quinoline nitrogen with a Boc group early in the synthesis. Use azide-alkyne cyclization (CuAAC) for triazole formation, ensuring compatibility with acid-sensitive groups. Deprotect the Boc group under mild acidic conditions (e.g., TFA/DCM) in later stages .

Q. What methodologies assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors.
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via LC-MS .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting bioactivity data across different assay platforms?

Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays). Check for assay interference: the triazole moiety may chelate metal ions, leading to false positives. Use counter-screens with unrelated targets to confirm specificity .

Q. What mechanistic insights explain unexpected reactivity in derivatization reactions?

The 1,2,3-triazole’s electron-deficient nature may lead to unexpected nucleophilic attacks. Use Hammett plots to correlate substituent effects with reaction rates. In situ IR or Raman spectroscopy can detect intermediate species during reactions .

Q. How to optimize crystallization conditions for X-ray structure determination?

Screen solvents (e.g., ethyl acetate/hexane mixtures) and employ vapor diffusion. If crystallization fails, consider co-crystallization with a host molecule (e.g., cyclodextrin) or use microseed matrix screening (MMS). For flexible moieties, low-temperature (100 K) data collection reduces thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.